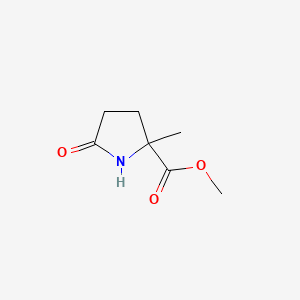

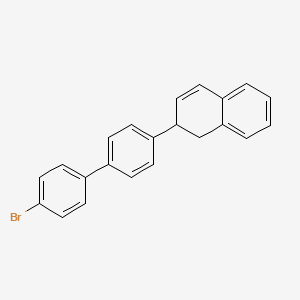

![molecular formula C17H16N4O2S B3012066 (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide CAS No. 1198066-84-0](/img/structure/B3012066.png)

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activity

Research indicates that compounds with structural features similar to (E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide exhibit significant antimicrobial and antifungal activities. For instance, the study by Sarvaiya et al. (2019) synthesized compounds demonstrating efficacy against various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents Sarvaiya, Gulati, & Patel, 2019.

Anti-Inflammatory and Analgesic Properties

Another area of application is in the synthesis of derivatives with anti-inflammatory and analgesic properties. Küçükgüzel et al. (2013) explored celecoxib derivatives, highlighting the potential of such compounds in therapeutic applications for inflammation and pain management Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpınar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013.

Anticancer Activity

Compounds structurally related to this compound have been investigated for their anticancer properties. Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives that exhibited anticancer activity, offering insights into the potential development of new anticancer drugs Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Biological Activity in Plant Science

Research by Oh et al. (2017) identified small molecules that induce the triple response in Arabidopsis, a model organism in plant biology. This study demonstrates the potential of such compounds to mimic ethylene, a critical plant hormone, suggesting applications in agricultural science and plant physiology Oh, Hoshi, Tomio, Ueda, & Hara, 2017.

Antiviral Activity

Compounds with this structural motif have also been studied for their antiviral properties. Fioravanti et al. (2017) focused on the development of pyrazoline derivatives as inhibitors of the Yellow Fever Virus, highlighting the potential of these compounds in antiviral therapy Fioravanti, Desideri, Carta, Atzori, Delogu, Collu, & Loddo, 2017.

Mecanismo De Acción

Target of Action

It is known that pyrazole, a component of the compound, interacts withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes, including hormone regulation and alcohol metabolism.

Mode of Action

Pyrazole derivatives are known to interact with their targets in various ways, such as binding to the active sites or altering the conformation of the target proteins . The specific interaction of EN300-26607008 with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways They can affect the function of enzymes, influence signal transduction pathways, and alter cellular metabolism

Pharmacokinetics

It is known that pyrazole has interactions withEstrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C These interactions could potentially influence the ADME properties of EN300-26607008

Result of Action

Pyrazole derivatives are known to have a wide range of effects at the molecular and cellular level They can alter protein function, influence cellular signaling pathways, and affect cellular metabolism

Direcciones Futuras

This study demonstrated that the present ligands can be used as a model for further developments in catalytic processes relating to catecholase activity . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Propiedades

IUPAC Name |

(E)-2-phenyl-N-[(6-pyrazol-1-ylpyridin-3-yl)methyl]ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2S/c22-24(23,12-9-15-5-2-1-3-6-15)20-14-16-7-8-17(18-13-16)21-11-4-10-19-21/h1-13,20H,14H2/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOHMLIYZCRNAH-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN=C(C=C2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

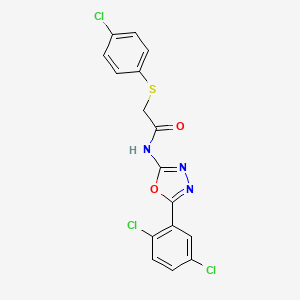

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

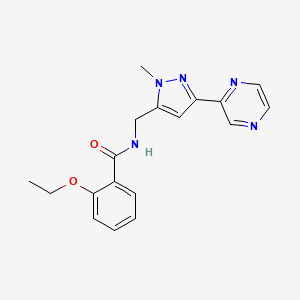

![2-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011985.png)

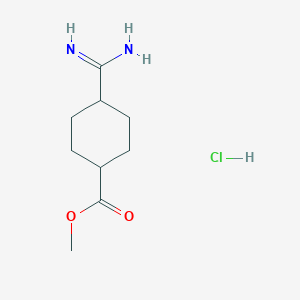

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)

![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B3011998.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3011999.png)

![5-(3-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B3012000.png)